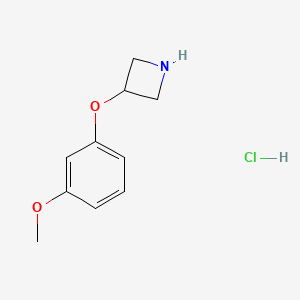

3-(3-Methoxyphenoxy)azetidine hydrochloride

描述

3-(3-Methoxyphenoxy)azetidine hydrochloride is an azetidine derivative characterized by a methoxy-substituted phenoxy group at the 3-position of the azetidine ring. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates . Synthetically, it is prepared via nucleophilic substitution or coupling reactions, often involving boronic acids or transition-metal catalysts, as seen in related azetidine hydrochlorides .

属性

IUPAC Name |

3-(3-methoxyphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOLGWUKGPABEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-22-8 | |

| Record name | Azetidine, 3-(3-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)azetidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and azetidine.

Reaction: The 3-methoxyphenol is reacted with azetidine in the presence of a suitable base to form 3-(3-methoxyphenoxy)azetidine.

Hydrochloride Formation: The resulting 3-(3-methoxyphenoxy)azetidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

化学反应分析

Types of Reactions

3-(3-Methoxyphenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The azetidine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine compounds.

科学研究应用

Organic Synthesis

3-(3-Methoxyphenoxy)azetidine hydrochloride is utilized as a building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for the development of more complex molecules.

- Reactivity : The azetidine ring can participate in substitution reactions, allowing for the introduction of different functional groups.

- Synthetic Pathways : It can be employed in the synthesis of pharmaceuticals and agrochemicals by facilitating the construction of diverse molecular frameworks.

Medicinal Chemistry

Research into the medicinal properties of this compound is ongoing, with several studies exploring its potential therapeutic applications.

- Biological Activity : Preliminary studies suggest that compounds with similar structures may exhibit significant biological activity, including anti-inflammatory and analgesic effects.

- Drug Development : The unique chemical properties of this compound make it a candidate for further investigation in drug development processes, particularly for conditions that require modulation of specific biological pathways.

Biological Research

The compound serves as a valuable tool in biological studies, where it can be used to probe interactions within biological systems.

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications.

- Polymer Production : Its chemical properties allow for incorporation into polymer matrices, enhancing material performance.

- Material Science : Research into its use in advanced materials is ongoing, particularly in developing novel composites with enhanced functionalities.

作用机制

The mechanism of action of 3-(3-Methoxyphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological effects by interacting with nucleophilic sites in biomolecules.

相似化合物的比较

Halogen-Substituted Analogs

Compounds with halogen substituents (e.g., Cl, F) on the aryl ring exhibit distinct physicochemical and biological properties:

Key Observations :

Alkoxy and Trifluoromethoxy Variants

Altering the alkoxy group impacts electronic properties and metabolic stability:

Key Observations :

Phenoxy-Modified Derivatives

Variations in phenoxy substitution patterns influence biological activity:

生物活性

3-(3-Methoxyphenoxy)azetidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClNO2, which indicates the presence of a methoxy group attached to a phenoxy moiety linked to an azetidine ring. This structural configuration is believed to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound shows potential antibacterial properties, particularly against strains of Mycobacterium tuberculosis (Mtb). The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with bacterial targets .

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The azetidine structure could play a crucial role in binding to cellular receptors involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes the biological activities reported for this compound.

Case Studies

-

Antibacterial Efficacy Against Mtb :

A study evaluated the antibacterial activity of several azetidine derivatives, including this compound. It was found to exhibit significant in vitro activity against Mtb, with MIC values comparable to established antibiotics like isoniazid. This suggests its potential as a lead compound for further development in anti-tuberculosis therapy . -

Anticancer Potential :

In vitro assays demonstrated that this compound could effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-5). The compound's mechanism involves the activation of apoptotic pathways, leading to increased cell death in these malignancies .

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its ability to target both bacterial infections and cancer cells positions it as a versatile compound in medicinal chemistry. Further studies are warranted to elucidate its full mechanism of action and optimize its pharmacological properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenoxy)azetidine hydrochloride, and how can purity be optimized?

- Methodological Answer : A scalable synthesis involves coupling 3-methoxyphenol with azetidine derivatives under nucleophilic substitution conditions. Key steps include using anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., KCO) to enhance yield . Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with CHCl/MeOH gradients) ensures >95% purity. Structural confirmation requires H/C NMR and HPLC-MS analysis .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN 374 compliant) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hygroscopic degradation . Waste disposal must comply with local regulations, with neutralization by incineration or specialized chemical waste services .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy resolves the azetidine ring conformation and methoxyphenoxy substitution pattern. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point validation .

Advanced Research Questions

Q. How can researchers investigate the neuroprotective mechanisms of this compound in vitro?

- Methodological Answer : Use BV2 microglial cells or primary neuronal cultures exposed to hypoxia/MPP-induced toxicity. Measure cell viability via MTT assays and apoptosis markers (e.g., caspase-3/7 activity). Western blotting can track ERK phosphorylation and downstream targets (e.g., Bcl-2/Bax). Inhibitors like PD98059 (ERK pathway) validate signaling involvement .

Q. What experimental models are suitable for studying its effects on melanogenesis, and how are contradictions in signaling pathways resolved?

- Methodological Answer : Employ B16F10 melanoma cells stimulated with α-MSH. Quantify melanin via spectrophotometry (OD) and tyrosinase activity using L-DOPA substrates. Resolve conflicting data (e.g., ERK vs. GSK3β pathways) by combining siRNA knockdown, CRISPR-Cas9 gene editing, and dual-luciferase reporter assays to dissect MITF regulation . In vivo validation can use pigmented skin equivalents or zebrafish models .

Q. How can structural analogs of this compound be designed to improve blood-brain barrier (BBB) penetration for CNS applications?

- Methodological Answer : Perform QSAR modeling to optimize logP (1–3) and polar surface area (<90 Å). Introduce fluorinated or methyl groups to enhance lipophilicity while retaining azetidine ring stability. Validate BBB permeability using MDCK-MDR1 monolayers or in situ brain perfusion in rodents. LC-MS/MS quantifies brain-to-plasma ratios post-administration .

Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer : Reconcile inconsistencies by analyzing pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS in plasma/tissue homogenates. Use microdialysis to monitor free compound concentrations in target organs. Adjust dosing regimens or employ prodrug strategies to improve metabolic stability .

Data Contradiction Analysis

Q. How should conflicting results regarding ERK activation vs. anti-inflammatory effects be resolved?

- Methodological Answer : Conduct time-course experiments to differentiate acute ERK activation from chronic anti-inflammatory outcomes (e.g., NF-κB inhibition). Use phospho-specific antibodies for ERK and multiplex cytokine assays (e.g., IL-6, TNF-α). RNA-seq can identify transcriptomic overlaps between pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。